tert-Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
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Overview
Description
tert-Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: is a synthetic organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a tert-butyl ester group, a dichlorophenoxy moiety, and a nitrobenzoate structure. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
tert-Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dichlorophenoxy moiety may bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Triclosan: An antibacterial agent with a dichlorophenoxy moiety.
2,4-Dichlorophenoxybutyric acid: Another herbicide with a similar phenoxy structure.
Uniqueness: tert-Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to the presence of both a nitro group and a tert-butyl ester group, which confer distinct chemical reactivity and potential biological activities. Its combination of structural elements makes it a versatile compound for various applications.
Properties
CAS No. |
57729-08-5 |
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Molecular Formula |
C17H15Cl2NO5 |
Molecular Weight |
384.2 g/mol |
IUPAC Name |
tert-butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C17H15Cl2NO5/c1-17(2,3)25-16(21)12-9-11(5-6-14(12)20(22)23)24-15-7-4-10(18)8-13(15)19/h4-9H,1-3H3 |
InChI Key |
GVRKPCZXJMLEDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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